SIB 1757

概要

説明

SIB-1757は、代謝型グルタミン酸受容体サブタイプ5(mGluR5)の選択的アンタゴニストとして知られる化学化合物です。 神経学的および肝臓学的研究において、mGluR5の機能とメカニズム、特に神経学的および肝臓学的研究において、広く科学研究で使用されています .

準備方法

合成経路および反応条件

SIB-1757の合成は、ピリジノール環にフェニルアゾ基を付加する過程を含みます。主な手順には、次のものがあります。

アゾ化合物の形成: これは、アニリンを亜硝酸と反応させてジアゾニウム塩を形成し、その後ピリジノール誘導体とカップリングさせることを伴います。

工業生産方法

SIB-1757の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップし、純度と収率が大量生産に最適化されるようにすることです。 これは、連続フロー反応器と厳格な品質管理対策を必要とする可能性があり、化合物の完全性を維持します .

化学反応の分析

反応の種類

SIB-1757は主に以下を実行します。

置換反応: フェニルアゾ基の存在により、求電子置換反応に参加できます。

一般的な試薬および条件

求電子置換: 通常、ハロゲンまたはニトロ化剤などの試薬を触媒の存在下で使用します。

還元: 一般的に、ジチオナイトナトリウムまたは水素などの還元剤をパラジウム触媒の存在下で使用します。

主な生成物

還元: 対応するアミンの生成につながります。

科学研究への応用

SIB-1757は、さまざまな科学研究分野で広く使用されてきました。

科学的研究の応用

Scientific Research Applications of SIB-1757

SIB-1757, also known as 6-Methyl-2-(phenylazo)-3-pyridinol, is a chemical compound that functions as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). Its primary application lies in scientific research, particularly in studying the functions and mechanisms of mGluR5 in neurological and hepatological contexts.

Neurology

SIB-1757 is used to investigate the role of mGluR5 in brain development and its potential neuroprotective effects. Studies show that SIB-1757 can protect cultured cortical cells against NMDA toxicity, suggesting its neuroprotective properties .

Pain Management

Animal models have demonstrated the anti-hyperalgesia effects of SIB-1757, making it a valuable tool in pain research. Specifically, SIB-1757 has shown promise in reversing thermal hyperalgesia in neuropathic pain models when administered spinally or locally to the injured paw . However, its effect on tactile allodynia appears less pronounced, suggesting that the compound's modulation may relate to the blockade of mGluR5-mediated spinal sensitization .

Hepatology

Research indicates that SIB-1757 exhibits hepatoprotective effects, particularly in studies involving acetaminophen-induced hepatotoxicity.

Cell Signaling

SIB-1757 is utilized in studies pertaining to mGluR5-mediated cell signaling pathways. It interacts with the mGluR5 receptor, inhibiting glutamate-induced intracellular calcium responses, thereby affecting the glutamate signaling pathway.

Studies of Epilepsy

作用機序

SIB-1757は、代謝型グルタミン酸受容体サブタイプ5(mGluR5)の非競合的アンタゴニストとして機能します。グルタミン酸結合部位とは異なる部位に結合することにより、受容体の活性を阻害し、それによって受容体が活性化するために必要な構造変化を起こすのを防ぎます。 この阻害は、細胞内カルシウムレベルの低下につながります。これは、さまざまな細胞プロセスに不可欠です .

類似化合物の比較

類似化合物

SIB-1893: SIB-1757と構造と機能が類似した、もう1つのmGluR5選択的アンタゴニスト.

MPEP(2-メチル-6-(フェニルエチニル)ピリジン): 化学構造は異なるものの、機能的特性が類似した、よく知られているmGluR5アンタゴニスト.

独自性

SIB-1757は、高い選択性と非競合的メカニズムで特徴付けられます。 競合的アンタゴニストとは異なり、受容体への結合に関してグルタミン酸と競合しません。これは、グルタミン酸濃度が変化しても、より効果的な阻害を可能にします .

類似化合物との比較

Similar Compounds

SIB-1893: Another selective antagonist for mGluR5, similar in structure and function to SIB-1757.

MPEP (2-Methyl-6-(phenylethynyl)pyridine): A well-known mGluR5 antagonist with a different chemical structure but similar functional properties.

Uniqueness

SIB-1757 is unique due to its high selectivity and noncompetitive mechanism of action. Unlike competitive antagonists, it does not compete with glutamate for binding to the receptor, which allows for more effective inhibition under varying glutamate concentrations .

生物活性

SIB-1757 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), a member of the glutamate receptor family that plays a critical role in various neurological processes. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and pain modulation. In this article, we will explore the biological activity of SIB-1757, summarizing key research findings, case studies, and presenting data in tabular form.

SIB-1757 functions primarily as a non-competitive antagonist of mGluR5. Research indicates that it selectively blocks mGluR5 without affecting other glutamate receptor subtypes or ionotropic glutamate receptors, making it a valuable tool for studying the role of mGluR5 in various physiological and pathological conditions .

In Vitro Studies

In vitro studies have demonstrated that SIB-1757 exhibits significant neuroprotective properties. For instance, in mixed cultures of mouse cortical cells exposed to NMDA (N-methyl-D-aspartate), SIB-1757 was shown to reduce neuronal death significantly. The compound displayed a half-maximal inhibitory concentration (IC50) of 0.37 µM against mGluR5, indicating its potency as an antagonist .

Neuroprotective Effects

SIB-1757 has been tested for its neuroprotective effects against excitotoxicity induced by NMDA and β-amyloid toxicity. In experiments where cortical neuron cultures were subjected to NMDA toxicity, SIB-1757 provided about 60% inhibition of neuronal death, although it was less efficacious compared to MPEP (another mGluR5 antagonist) which achieved approximately 80-90% inhibition .

Table 1: Comparative Efficacy of mGluR5 Antagonists

| Compound | IC50 (µM) | NMDA Toxicity Inhibition (%) | β-Amyloid Toxicity Inhibition (%) |

|---|---|---|---|

| SIB-1757 | 0.37 | 60 | Not specified |

| MPEP | 0.10 | 80-90 | High |

| SIB-1893 | 0.29 | Similar to SIB-1757 | Not specified |

Pain Modulation

SIB-1757 has also been investigated for its effects on pain modulation, particularly in models of neuropathic pain. Studies involving spinal nerve ligation in rats showed that local administration of SIB-1757 could reverse thermal hyperalgesia completely but had a weaker effect on tactile allodynia . This suggests that while SIB-1757 is effective in certain pain modalities, its efficacy may vary depending on the type of pain being treated.

Case Study: Neuropathic Pain Model

In a study examining the effects of SIB-1757 on neuropathic pain induced by L5 spinal nerve ligation:

- Methodology : Rats underwent surgical ligation followed by administration of SIB-1757.

- Results : Complete reversal of thermal hyperalgesia was observed, while tactile allodynia showed only partial response.

This case study highlights the potential utility of SIB-1757 in specific pain management scenarios but also underscores the need for further research to fully understand its mechanisms and efficacy across different types of pain.

特性

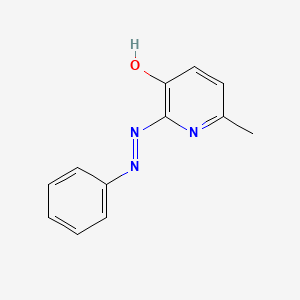

IUPAC Name |

6-methyl-2-phenyldiazenylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCPVWIREQIGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00425754 | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31993-01-8 | |

| Record name | 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31993-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SIB 1757 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-6-methyl-2-phenylazopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00425754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methyl-2-(phenylazo)-3-pyridinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。